4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine
Overview
Description
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position and a piperidinyl group at the 6th position of the pyrimidine ring .
Preparation Methods
The synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with piperidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in the substituents attached to the pyrimidine ring, which can influence their chemical properties and biological activities .
Properties
IUPAC Name |
4-chloro-6-piperidin-1-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWWICKWOHZSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363296 | |
Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104637-64-1 | |
Record name | 4-Chloro-6-(1-piperidinyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104637-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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